molecular formula C26H28ClFN2O2 B316285 N-({3-CHLORO-4-[(4-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)-4-(PIPERIDIN-1-YL)ANILINE

N-({3-CHLORO-4-[(4-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)-4-(PIPERIDIN-1-YL)ANILINE

Cat. No.: B316285
M. Wt: 455 g/mol
InChI Key: HHSVKKUQYMXVNZ-UHFFFAOYSA-N
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Description

N-({3-CHLORO-4-[(4-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)-4-(PIPERIDIN-1-YL)ANILINE is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers.

Preparation Methods

The synthesis of N-({3-CHLORO-4-[(4-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)-4-(PIPERIDIN-1-YL)ANILINE typically involves multiple steps, starting from readily available starting materials. One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The process may include the following steps:

Chemical Reactions Analysis

N-({3-CHLORO-4-[(4-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)-4-(PIPERIDIN-1-YL)ANILINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms can be replaced by other nucleophiles.

Scientific Research Applications

N-({3-CHLORO-4-[(4-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)-4-(PIPERIDIN-1-YL)ANILINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-({3-CHLORO-4-[(4-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)-4-(PIPERIDIN-1-YL)ANILINE involves its interaction with specific molecular targets, such as tyrosine kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that are crucial for the growth and proliferation of cancer cells .

Comparison with Similar Compounds

N-({3-CHLORO-4-[(4-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)-4-(PIPERIDIN-1-YL)ANILINE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C26H28ClFN2O2

Molecular Weight

455 g/mol

IUPAC Name

N-[[3-chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methyl]-4-piperidin-1-ylaniline

InChI

InChI=1S/C26H28ClFN2O2/c1-31-25-16-20(15-24(27)26(25)32-18-19-5-7-21(28)8-6-19)17-29-22-9-11-23(12-10-22)30-13-3-2-4-14-30/h5-12,15-16,29H,2-4,13-14,17-18H2,1H3

InChI Key

HHSVKKUQYMXVNZ-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC(=C1)CNC2=CC=C(C=C2)N3CCCCC3)Cl)OCC4=CC=C(C=C4)F

Canonical SMILES

COC1=C(C(=CC(=C1)CNC2=CC=C(C=C2)N3CCCCC3)Cl)OCC4=CC=C(C=C4)F

Origin of Product

United States

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